

# An In-depth Technical Guide on Early Studies of Radioactive Gold Colloids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gold-198

Cat. No.: B156924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early studies involving radioactive gold colloids, with a primary focus on the therapeutic use of **Gold-198** ( $^{198}\text{Au}$ ). The information presented is curated from historical and recent analyses of this pioneering work in nuclear medicine, offering valuable insights for contemporary research in nanoparticle-based drug delivery and radiotherapy.

## Introduction to Radioactive Gold Colloids in Early Medicine

Radioactive isotopes emerged as promising therapeutic agents in the mid-20th century. Among these, colloidal  $^{198}\text{Au}$  gained significant attention for its potential in cancer therapy.<sup>[1]</sup> With a half-life of 2.7 days and the emission of both beta particles and gamma rays,  $^{198}\text{Au}$  was particularly suited for localized radiation therapy.<sup>[1]</sup> The beta particles, with a limited tissue penetration of a few millimeters, were responsible for the primary therapeutic effect, while the gamma rays allowed for external imaging and tracking of the colloid's distribution.<sup>[1]</sup> Early applications primarily focused on the intracavitary treatment of malignant effusions, such as pleural and peritoneal effusions, to control fluid accumulation and irradiate tumor cells within these cavities.<sup>[2][3]</sup>

## Physicochemical Properties and Preparation

The therapeutic efficacy and biodistribution of radioactive gold colloids are intrinsically linked to their physical and chemical characteristics.

## Properties of Gold-198

Property	Value	Reference
Half-life	2.7 days	[1]
Beta Emission (max)	0.96 MeV	[4]
Gamma Emission	0.411 MeV	[5][6]

## Synthesis and Preparation of Radioactive Gold Colloids

Early methods for preparing radioactive gold colloids for medical use involved two primary approaches: the reduction of gold salts into a colloidal suspension and the neutron activation of pre-synthesized gold nanoparticles.

### Experimental Protocol 1: Direct Synthesis of Radioactive Gold Nanoparticles

A single-step method for producing radioactive gold nanoparticles involves the irradiation of a gold chloride solution.[4][7][8]

- **Precursor Solution:** A solution is prepared containing 2 mM gold chloride ( $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ ), 1 mM polyvinylpyrrolidone (PVP) with a molecular weight of 360,000, and 60 mM 2-propanol in deionized water.[4][7][8]
- **Neutron Irradiation:** Seven samples of this solution are irradiated in a research nuclear reactor with a neutron flux of  $7.45 \times 10^{12} \text{ n/cm}^2 \cdot \text{s}$  for varying durations: 0.5, 1, 3, 5, 10, 30, or 60 minutes.[4][7][8]
- **Characterization:** The resulting radioactive gold nanoparticles are then characterized for their morphology and size using transmission electron microscopy (TEM).[4][7][8]

This process yields nanoparticles of varying sizes and activities depending on the irradiation time, as detailed in the table below.

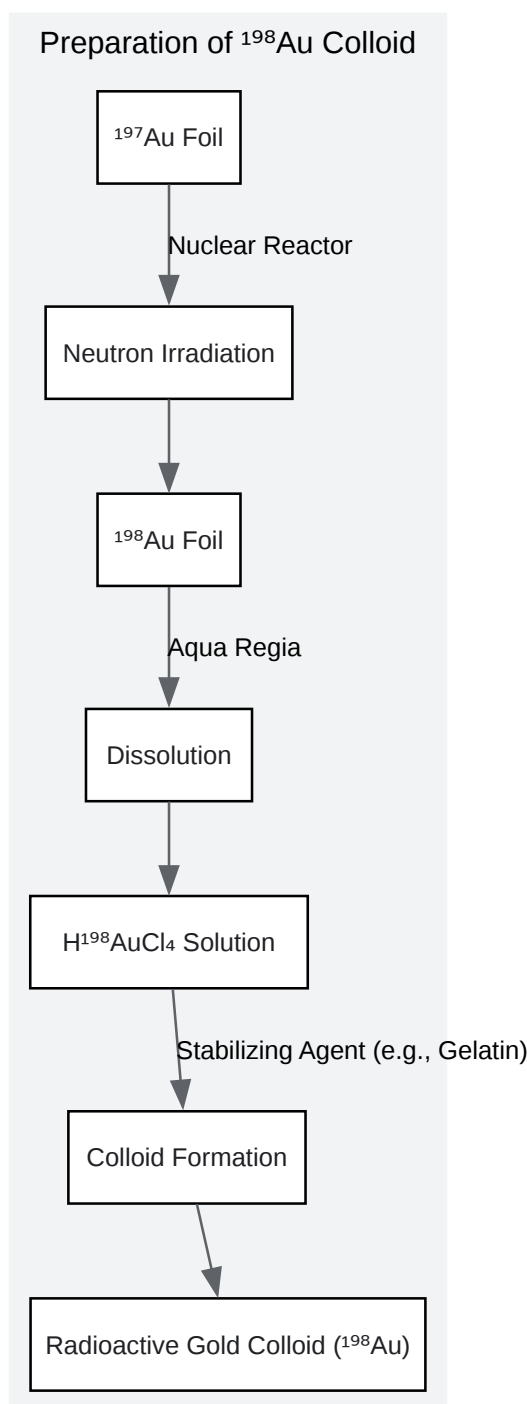
Irradiation Time (minutes)	Average Particle Size (nm)	Activity (MBq/mL)
10	50	6.85

Data from a study on the direct synthesis of radioactive gold nanoparticles.[4][7][8]

#### Experimental Protocol 2: Preparation of $^{198}\text{Au}$ Colloid from Irradiated Gold Foil

A common method for producing  $^{198}\text{Au}$  for medical use involves the neutron irradiation of stable gold foil.[9][10]

- Neutron Activation: A foil of  $^{197}\text{Au}$  is irradiated in a nuclear reactor.[9][10]
- Dissolution: The now radioactive  $^{198}\text{Au}$  foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[9][10]
- Colloid Formation: The resulting  $\text{H}^{198}\text{AuCl}_4$  is used to prepare a colloidal suspension, often stabilized with gelatin.[11]



[Click to download full resolution via product page](#)

Workflow for the preparation of radioactive gold colloid from gold foil.

## Biodistribution and Dosimetry

Understanding the in vivo fate of radioactive gold colloids was crucial for determining their therapeutic efficacy and potential side effects.

## Biodistribution of Intraperitoneally Injected $^{198}\text{Au}$ Colloid in Mice

A study investigating the distribution and clearance of intraperitoneally injected  $^{198}\text{Au}$  colloid in mice provided the following quantitative data.[\[12\]](#)

Time After Injection	Percentage of Radioactivity Persisting	Organs with Highest Concentration
8 hours	49%	Greater omentum, Mesenteric lymph nodes
7 days	9%	Greater omentum, Mesenteric lymph nodes

## Biodistribution of $^{198}\text{Au}$ -Doped Nanostructures in Tumor-Bearing Mice

More recent studies using advanced nanostructures provide further insight into the influence of particle shape on biodistribution. The following table summarizes the percentage of injected dose per gram (%ID/g) in various organs 24 hours after intravenous injection of different shaped  $^{198}\text{Au}$ -doped nanostructures in tumor-bearing mice.[\[9\]](#)[\[10\]](#)

Organ	Nanospheres (%ID/g)	Nanodisks (%ID/g)	Nanorods (%ID/g)	Nanocages (%ID/g)
Blood	0.5	0.5	0.9	0.5
Heart	0.9	0.8	1.1	0.8
Lungs	1.5	4.9	2.1	1.8
Liver	10.2	15.1	18.5	12.3
Spleen	8.9	12.8	15.6	10.1
Kidneys	1.8	1.5	2.3	1.9
Tumor	23.2	4.4	2.0	7.5

These findings highlight the significant impact of nanoparticle geometry on tumor accumulation and clearance by the reticuloendothelial system.[\[9\]](#)[\[10\]](#)

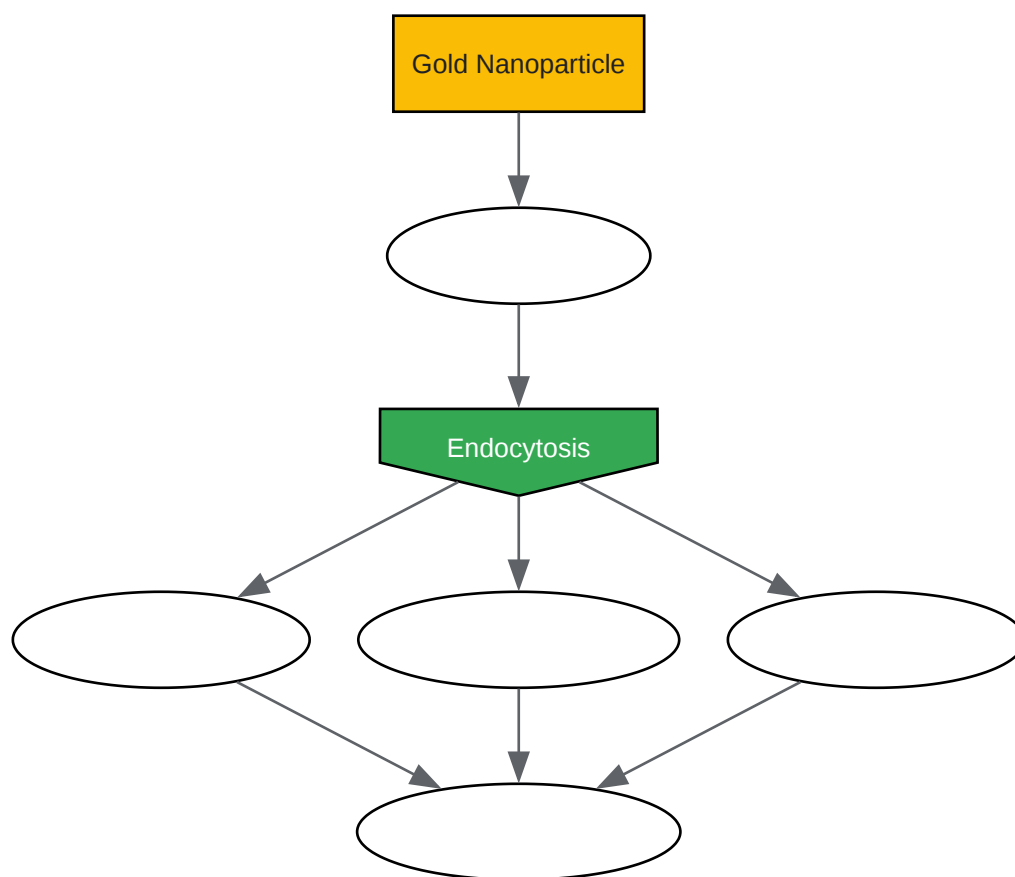
## Cellular Uptake and Biological Effects

The therapeutic action of radioactive gold colloids is initiated at the cellular level.

Understanding the mechanisms of cellular entry and the subsequent biological responses is fundamental.

## Cellular Uptake Mechanisms

The internalization of gold nanoparticles into cells is an active process, primarily mediated by endocytosis.[\[13\]](#) The specific pathway can be influenced by the size, shape, and surface chemistry of the nanoparticles.[\[14\]](#)



[Click to download full resolution via product page](#)

Cellular uptake pathways for gold nanoparticles.

Studies have shown that nanoparticle size plays a critical role in cellular uptake, with particles around 50 nm often exhibiting the highest rates of internalization.[14]

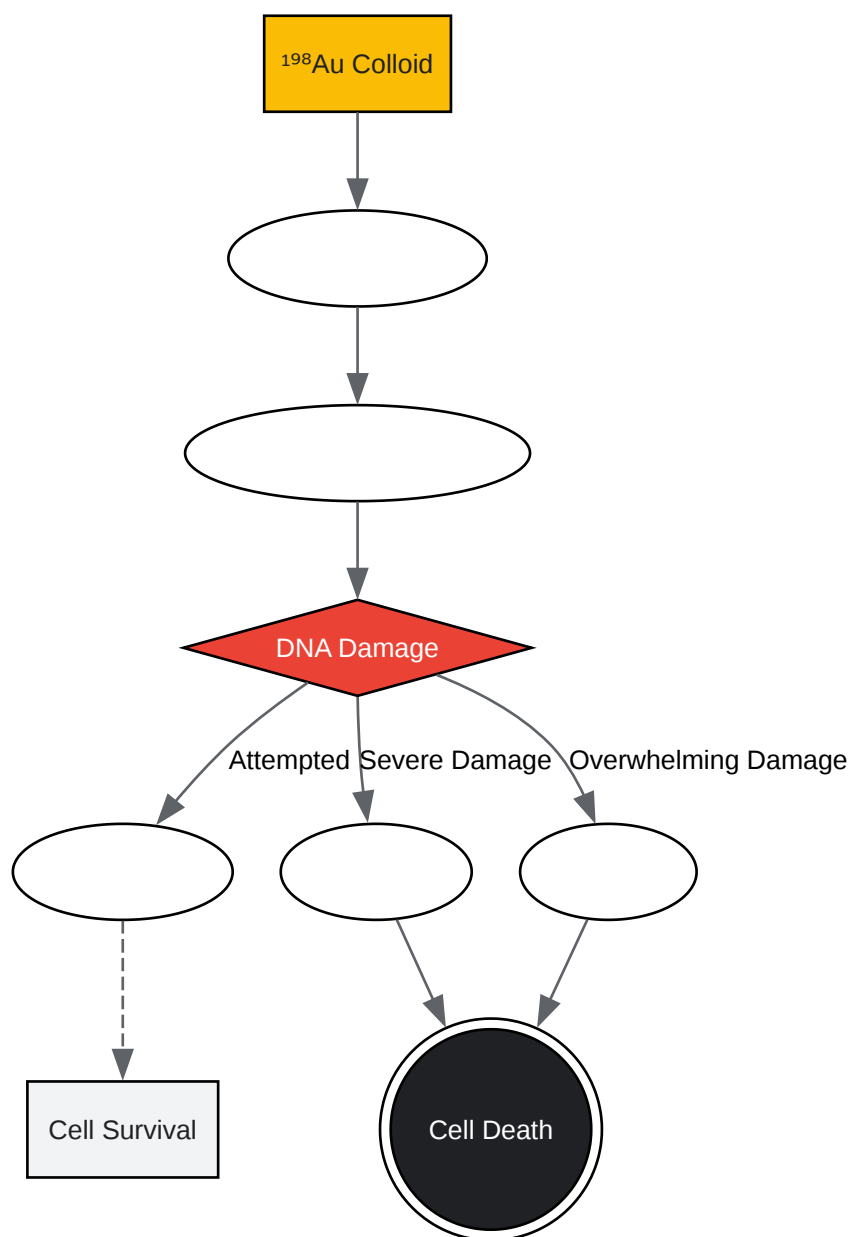
## Biological Effects of Ionizing Radiation from $^{198}\text{Au}$

The primary therapeutic mechanism of radioactive gold colloids is the induction of cellular damage by the emitted beta particles. This radiation initiates a cascade of events leading to cell death.

The ionizing radiation from  $^{198}\text{Au}$  primarily causes damage to cellular macromolecules, with DNA being the most critical target. The beta particles can cause single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[15] While cells possess DNA repair mechanisms, extensive or complex damage can overwhelm these systems, leading to one of two primary cell fates: apoptosis or necrosis.[15]

- Apoptosis: Programmed cell death, a controlled process that avoids inflammation.
- Necrosis: Uncontrolled cell death that results in the release of cellular contents and can trigger an inflammatory response.

The choice between these pathways is influenced by the extent of DNA damage and the cellular context.



[Click to download full resolution via product page](#)

Fundamental biological effects of  $^{198}\text{Au}$  radiation on a cell.



## Conclusion

The early studies involving radioactive gold colloids laid a critical foundation for the fields of nuclear medicine and nanomedicine. The use of  $^{198}\text{Au}$  for intracavitary therapy demonstrated the potential of targeted, localized radiation delivery. While modern research has shifted towards more sophisticated and often non-radioactive nanoparticles with highly specific targeting ligands and complex mechanisms of action, the fundamental principles of nanoparticle synthesis, biodistribution, cellular uptake, and radiation-induced cell death explored in these early investigations remain highly relevant. This historical perspective offers valuable lessons and a strong basis for the continued development of innovative nanoparticle-based diagnostics and therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Gold nanoparticles as novel agents for cancer therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
2. Tumoral fibrosis effect on the radiation absorbed dose of (177)Lu-Tyr(3)-octreotate and (177)Lu-Tyr(3)-octreotate conjugated to gold nanoparticles - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. The intracavitary administration of radioactive colloidal gold - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. Gold nanoparticles and angiogenesis: molecular mechanisms and biomedical applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
5. Biodistribution and Human Absorbed Dose Evaluation of an Organic-Inorganic Nanocomposite Containing  $^{198}\text{Au}$  ( $^{198}\text{Au}/\text{PG4D}$ ) [[jonra.nstri.ir](https://www.jonra.nstri.ir/)]
6. Gold nanoparticles for cancer radiotherapy: a review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
7. Mechanistic Insights into the Biological Effects of Engineered Nanomaterials: A Focus on Gold Nanoparticles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
8. [Effect of colloidal  $^{198}\text{Au}$  on cell cultures of human tumors (author's transl)] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 9. Radiosynthesis of Stable  $^{198}\text{Au}$ -Nanoparticles by Neutron Activation of  $\alpha\text{v}\beta 3$ -Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmro.in [cmro.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Early Studies of Radioactive Gold Colloids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156924#early-studies-involving-radioactive-gold-colloids]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)